molecular formula C24H18N2O2 B2793734 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3,6-diphenylpyridazine CAS No. 835891-45-7

4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3,6-diphenylpyridazine

Cat. No. B2793734
CAS RN: 835891-45-7
M. Wt: 366.42
InChI Key: FYOOHFGVYAZIHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3,6-diphenylpyridazine, also known as DPPZ, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPPZ is a pyridazine derivative that has been extensively studied for its unique chemical and biological properties.

Mechanism of Action

The mechanism of action of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3,6-diphenylpyridazine is not fully understood, but it is believed to involve the intercalation of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3,6-diphenylpyridazine into DNA. 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3,6-diphenylpyridazine has been shown to bind to DNA with high affinity and induce DNA damage, leading to cell cycle arrest and apoptosis. 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3,6-diphenylpyridazine has also been shown to inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and transcription.
Biochemical and Physiological Effects:
4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3,6-diphenylpyridazine has been shown to exhibit a wide range of biochemical and physiological effects. In cancer cells, 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3,6-diphenylpyridazine has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3,6-diphenylpyridazine has also been shown to inhibit the activity of topoisomerases, leading to DNA damage and cell death. In bacterial and fungal cells, 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3,6-diphenylpyridazine has been shown to exhibit antibacterial and antifungal activity by disrupting the cell membrane and inhibiting cell wall synthesis.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3,6-diphenylpyridazine is its potent anticancer activity against a wide range of cancer cell lines. 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3,6-diphenylpyridazine has also been shown to exhibit antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics. However, one of the limitations of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3,6-diphenylpyridazine is its low solubility in aqueous solutions, which can make it difficult to use in certain applications.

Future Directions

There are several future directions for the study of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3,6-diphenylpyridazine. One potential direction is the development of new derivatives of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3,6-diphenylpyridazine with improved solubility and bioavailability. Another potential direction is the study of the mechanism of action of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3,6-diphenylpyridazine, which could lead to the development of new cancer therapies. Additionally, the use of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3,6-diphenylpyridazine as a building block for the synthesis of new materials and the development of new analytical methods could also be explored.

Synthesis Methods

The synthesis of 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3,6-diphenylpyridazine involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid with 3,6-diphenylpyridazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a base such as triethylamine. The reaction proceeds through the formation of an amide intermediate, which is then cyclized to form 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3,6-diphenylpyridazine. The yield of the synthesis method is around 50-60%.

Scientific Research Applications

4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3,6-diphenylpyridazine has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3,6-diphenylpyridazine has been shown to exhibit potent anticancer activity against a wide range of cancer cell lines. 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3,6-diphenylpyridazine has also been studied for its potential use as an antibacterial and antifungal agent. In materials science, 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3,6-diphenylpyridazine has been used as a building block for the synthesis of various metal-organic frameworks (MOFs) and coordination polymers. In analytical chemistry, 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3,6-diphenylpyridazine has been used as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,6-diphenylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2O2/c1-3-7-17(8-4-1)21-16-20(24(26-25-21)18-9-5-2-6-10-18)19-11-12-22-23(15-19)28-14-13-27-22/h1-12,15-16H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYOOHFGVYAZIHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=CC(=NN=C3C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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